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Compound of Interest

Compound Name: N-Stearoyldopamine

Cat. No.: B009488 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N-Stearoyldopamine (STEARDA) is an endogenous N-acyldopamine, a class of lipid signaling

molecules found in nervous tissues.[1][2] Structurally, it consists of a dopamine moiety linked to

stearic acid via an amide bond. While closely related to other N-acyldopamines with known

biological activities, such as the endocannabinoid and endovanilloid N-arachidonoyldopamine

(NADA), STEARDA exhibits a unique pharmacological profile. This technical guide provides an

in-depth overview of the known pharmacological properties of N-Stearoyldopamine, including

its interactions with key receptor systems and enzymes. The information is presented with

detailed experimental protocols and structured data for ease of comparison and replication.

Chemical and Physical Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 14 Tech Support

https://www.benchchem.com/product/b009488?utm_src=pdf-interest
https://www.benchchem.com/product/b009488?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_CB1_Receptor_Binding_Assay_Using_Arachidonylcyclopropylamide_ACPA.pdf
https://experiments.springernature.com/articles/10.1007/978-1-0716-2728-0_7
https://www.benchchem.com/product/b009488?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b009488?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

IUPAC Name

N-[2-(3,4-

dihydroxyphenyl)ethyl]octadec

anamide

PubChem

Molecular Formula C26H45NO3 PubChem

Molecular Weight 419.6 g/mol PubChem

CAS Number 105955-10-0 PubChem

Synonyms
STEARDA, N-Stearoyl

Dopamine
PubChem

Pharmacological Data
Receptor and Enzyme Interactions
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Target Activity
Quantitative
Data

Cell/System
Type

Reference

TRPV1 Receptor

Inactive as a

direct agonist (up

to 5 µM)

-

HEK293 cells

overexpressing

human TRPV1

[3]

Positive

Allosteric

Modulator

('Entourage'

effect)

Potentiates

NADA-induced

Ca2+ influx,

lowering NADA's

EC50 from ~90

nM to ~30 nM in

the presence of

0.1-10 µM

STEARDA.

HEK293 cells

overexpressing

human TRPV1

[3]

Cannabinoid

Receptor 1

(CB1)

Inactive

No significant

binding or

functional activity

at concentrations

up to 5 µM.

Not specified

5-Lipoxygenase

(5-LOX)
Inhibitor IC50 = 16 nM Not specified

Fatty Acid Amide

Hydrolase

(FAAH)

No significant

inhibition
IC50 > 25 µM Not specified

In Vivo Activity
Model Effect Dose Animal Model Reference

Nociception (Hot

Plate Test)

Potentiates

NADA-induced

thermal

hyperalgesia

5 µg STEARDA

co-injected with

0.5 µg NADA

Rat [3]
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Cytotoxicity
Cell Line Activity IC50

K562 (Chronic Myeloid

Leukemia)
Cytotoxic 36.8 µM

HOS (Osteosarcoma) Cytotoxic 15 µM

IMR-32 (Neuroblastoma) Cytotoxic 1.5 µM

MCF-7 (Breast Cancer) Not Cytotoxic > 100 µM

Experimental Protocols
Synthesis of N-Stearoyldopamine
A general and efficient method for the synthesis of N-acyldopamines, including N-
Stearoyldopamine, has been described.[4][5] This method avoids the need for protecting

groups.

Materials:

Dopamine hydrochloride

Stearic acid

Propylphosphonic acid cyclic anhydride (PPACA)

Dichloromethane (CH2Cl2)

Triethylamine (TEA)

Silica gel for column chromatography

Ethyl acetate and hexane for elution

Procedure:

Dopamine hydrochloride is dissolved in CH2Cl2, and triethylamine is added to neutralize the

hydrochloride.
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Stearic acid is added to the reaction mixture.

The mixture is cooled in an ice bath.

PPACA (50% in ethyl acetate) is added slowly to the reaction mixture.

The reaction is stirred at room temperature overnight.

The solvent is evaporated under reduced pressure.

The residue is purified by silica gel column chromatography using a gradient of ethyl acetate

in hexane as the eluent to yield pure N-Stearoyldopamine.[4]

Intracellular Calcium Influx Assay (TRPV1 Potentiation)
This protocol is based on methods used to assess the potentiation of NADA-induced calcium

influx by STEARDA in HEK293 cells overexpressing the human TRPV1 receptor.

Materials:

HEK293 cells stably expressing human TRPV1

Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum

Fura-2 AM (acetoxymethyl ester)

Pluronic F-127

Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

N-Arachidonoyldopamine (NADA)

N-Stearoyldopamine (STEARDA)

Fluorescence plate reader or microscope capable of ratiometric calcium imaging

Procedure:
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Cell Culture: Culture HEK293-hTRPV1 cells in DMEM supplemented with 10% FBS at 37°C

in a humidified atmosphere of 5% CO2. Seed cells onto black-walled, clear-bottom 96-well

plates and grow to confluence.

Dye Loading:

Prepare a Fura-2 AM loading solution in HBSS containing 2 µM Fura-2 AM and 0.02%

Pluronic F-127.

Wash the cells once with HBSS.

Incubate the cells with the Fura-2 AM loading solution for 60 minutes at 37°C.

Wash the cells twice with HBSS to remove extracellular dye.

Measurement of Intracellular Calcium:

Place the plate in a fluorescence plate reader.

Measure the fluorescence intensity at an emission wavelength of 510 nm with excitation

wavelengths alternating between 340 nm and 380 nm.

Establish a baseline fluorescence ratio (340/380 nm).

Pre-incubate the cells with varying concentrations of STEARDA (or vehicle) for 5 minutes.

Add varying concentrations of NADA and record the change in the fluorescence ratio over

time.

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is

proportional to the intracellular calcium concentration. Calculate the peak change in the

340/380 nm ratio in response to NADA in the presence and absence of STEARDA.

Determine the EC50 of NADA for calcium influx with and without STEARDA to quantify the

potentiation.

CB1 Receptor Binding Assay
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This protocol describes a radioligand binding assay to determine the affinity of compounds for

the CB1 receptor.

Materials:

Membranes from cells expressing the human CB1 receptor (e.g., CHO-hCB1 or HEK-hCB1)

or brain tissue.

[3H]CP55,940 (radioligand)

WIN 55,212-2 (non-labeled competitor for non-specific binding)

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4)

N-Stearoyldopamine (test compound)

Glass fiber filters (e.g., GF/B or GF/C)

Scintillation cocktail and a scintillation counter

Procedure:

Assay Setup: In a 96-well plate, prepare triplicate wells for total binding, non-specific binding,

and various concentrations of the test compound.

Total Binding: Add binding buffer, [3H]CP55,940 (at a concentration close to its Kd), and

the membrane preparation.

Non-specific Binding: Add binding buffer, [3H]CP55,940, a high concentration of WIN

55,212-2 (e.g., 10 µM), and the membrane preparation.

Test Compound: Add binding buffer, [3H]CP55,940, varying concentrations of N-
Stearoyldopamine, and the membrane preparation.

Incubation: Incubate the plate at 30°C for 90 minutes.

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell

harvester. Wash the filters multiple times with ice-cold binding buffer to remove unbound
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radioligand.

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the

radioactivity using a scintillation counter.

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the

total binding. Determine the concentration of N-Stearoyldopamine that inhibits 50% of the

specific binding of [3H]CP55,940 (IC50). Convert the IC50 value to a binding affinity constant

(Ki) using the Cheng-Prusoff equation.

5-Lipoxygenase Inhibition Assay
This protocol outlines a spectrophotometric assay to measure the inhibition of 5-lipoxygenase

activity.

Materials:

Soybean 5-lipoxygenase

Arachidonic acid (substrate)

Borate buffer (pH 9.0)

N-Stearoyldopamine (test compound)

UV-Vis spectrophotometer

Procedure:

Enzyme and Substrate Preparation: Prepare a solution of 5-lipoxygenase in borate buffer.

Prepare a solution of arachidonic acid.

Assay:

In a quartz cuvette, mix the borate buffer and the 5-lipoxygenase solution.

Add varying concentrations of N-Stearoyldopamine or vehicle and incubate for 5 minutes

at room temperature.
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Initiate the reaction by adding the arachidonic acid solution.

Measurement: Immediately measure the increase in absorbance at 234 nm for 3-5 minutes.

The formation of the conjugated diene hydroperoxide product results in an increase in

absorbance at this wavelength.

Data Analysis: Calculate the initial rate of the reaction for each concentration of the inhibitor.

Determine the concentration of N-Stearoyldopamine that causes 50% inhibition of the

enzyme activity (IC50).

In Vivo Nociception Assay (Hot Plate Test)
This protocol is a standard method for assessing thermal nociception in rodents.

Materials:

Male Wistar rats (or other suitable rodent strain)

Hot plate apparatus with adjustable temperature and a timer

N-Arachidonoyldopamine (NADA)

N-Stearoyldopamine (STEARDA)

Vehicle solution for injections (e.g., saline with a small amount of ethanol and Tween 80)

Syringes for intraplantar injection

Procedure:

Acclimatization: Acclimatize the animals to the testing room and handling for several days

before the experiment.

Baseline Measurement: Place each rat on the hot plate (maintained at a constant

temperature, e.g., 52 ± 0.5°C) and record the latency to a nociceptive response (e.g., paw

licking, jumping). A cut-off time (e.g., 30-45 seconds) should be set to prevent tissue

damage.
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Drug Administration: Administer STEARDA (or vehicle) and NADA (or vehicle) via

intraplantar injection into the hind paw.

Post-treatment Measurement: At various time points after injection (e.g., 5, 15, 30, and 60

minutes), place the rat back on the hot plate and measure the paw withdrawal latency.

Data Analysis: Compare the paw withdrawal latencies of the different treatment groups. A

decrease in latency indicates hyperalgesia. Analyze the data using appropriate statistical

methods (e.g., ANOVA followed by a post-hoc test).

Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.

Materials:

K562, HOS, and IMR-32 cell lines

Appropriate cell culture medium for each cell line

96-well plates

N-Stearoyldopamine

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Microplate reader

Procedure:

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to

attach and grow for 24 hours.

Compound Treatment: Treat the cells with various concentrations of N-Stearoyldopamine
for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-treated cells as a control.
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MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4

hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow

MTT to purple formazan crystals.

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm

using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration of N-
Stearoyldopamine compared to the vehicle control. Determine the concentration of the

compound that causes a 50% reduction in cell viability (IC50).

Signaling Pathways and Mechanisms of Action
TRPV1 Receptor Modulation
N-Stearoyldopamine acts as a positive allosteric modulator of the TRPV1 receptor. It does not

directly activate the channel but enhances the response to the endogenous agonist NADA.

This "entourage effect" lowers the concentration of NADA required to elicit a response, such as

calcium influx. The influx of Ca2+ through the TRPV1 channel can initiate a variety of

downstream signaling cascades, including the activation of protein kinase C (PKC) and

calcium/calmodulin-dependent protein kinase II (CaMKII), which can further sensitize the

TRPV1 receptor and contribute to nociceptive signaling.

Cell MembraneN-Stearoyldopamine

TRPV1 Receptor

Allosteric
Modulation

NADA

Agonist
Binding

Ca²+ Influx

Channel
Opening Downstream Signaling

(e.g., PKC, CaMKII activation)

Click to download full resolution via product page

N-Stearoyldopamine's potentiation of NADA-mediated TRPV1 activation.

5-Lipoxygenase Inhibition
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N-Stearoyldopamine is a potent inhibitor of 5-lipoxygenase (5-LOX). This enzyme plays a

crucial role in the biosynthesis of leukotrienes from arachidonic acid. Leukotrienes are potent

inflammatory mediators involved in various physiological and pathological processes. By

inhibiting 5-LOX, STEARDA can block the production of these pro-inflammatory molecules.

Arachidonic Acid

5-Lipoxygenase

Leukotrienes
(Pro-inflammatory)

N-Stearoyldopamine

Click to download full resolution via product page

Inhibition of the 5-Lipoxygenase pathway by N-Stearoyldopamine.

Conclusion
N-Stearoyldopamine presents a multifaceted pharmacological profile. While inactive on its

own at TRPV1 and CB1 receptors at the concentrations tested, it significantly potentiates the

action of the endovanilloid NADA at TRPV1. Furthermore, its potent inhibition of 5-lipoxygenase

suggests anti-inflammatory potential. The cytotoxic effects observed against specific cancer

cell lines warrant further investigation into its potential as an anti-cancer agent. The detailed

methodologies provided in this guide are intended to facilitate further research into the nuanced

biological activities of this endogenous lipid and to aid in the development of novel therapeutic

strategies targeting the pathways it modulates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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